3-(3-(Fluoromethyl)azetidin-1-yl)propan-1-amine

Description

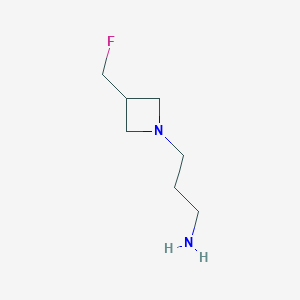

3-(3-(Fluoromethyl)azetidin-1-yl)propan-1-amine is a fluorinated derivative of the 3-(azetidin-1-yl)propan-1-amine scaffold (compound 7 in –10), which features a four-membered azetidine ring substituted with a fluoromethyl group (-CH2F) at the 3-position.

Key properties of 3-(azetidin-1-yl)propan-1-amine (base scaffold):

- Synthesis: Acid-catalyzed dimerization of azetidine under controlled conditions (temperature, solvent, initiator) yields compound 7, with DMSO-d6 identified as an optimal solvent for clean reaction profiles .

- Applications: Widely used in medicinal chemistry for metal-complexing agents, fluorescent probes, and pharmacologically active molecules (e.g., antimicrobials, kinase inhibitors) .

Properties

IUPAC Name |

3-[3-(fluoromethyl)azetidin-1-yl]propan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15FN2/c8-4-7-5-10(6-7)3-1-2-9/h7H,1-6,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNPVXLRSXSBIEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1CCCN)CF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-(3-(Fluoromethyl)azetidin-1-yl)propan-1-amine is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The compound is characterized by an azetidine ring, a fluoromethyl substituent, and an amine group. This article explores the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₇H₁₄FN₂. Its structure includes:

- Azetidine Ring : A four-membered nitrogen-containing ring that contributes to the compound's reactivity.

- Fluoromethyl Group : Enhances lipophilicity and may influence binding interactions with biological targets.

- Propan-1-amine Backbone : Provides basic amine functionality, essential for biological activity.

The biological activity of this compound is primarily attributed to its interactions with various biomolecules, including receptors and enzymes. The fluoromethyl group enhances binding affinity through hydrophobic interactions and hydrogen bonding. This mechanism allows the compound to modulate several physiological processes.

Potential Interactions

Research indicates that compounds with similar structures can interact with:

- Enzymes : Modulating enzyme activity, particularly in metabolic pathways.

- Receptors : Potentially affecting signaling pathways related to neurotransmission and hormonal regulation.

Biological Activity Overview

Studies have demonstrated that this compound exhibits several biological activities:

| Activity Type | Description |

|---|---|

| Antimicrobial | Exhibits activity against various bacterial strains. |

| Antiviral | Potential efficacy in inhibiting viral replication. |

| Anticancer | Shows promise in disrupting cancer cell proliferation. |

Case Studies and Research Findings

Recent studies have focused on the synthesis and evaluation of this compound:

-

Synthesis Methodology :

- The compound is synthesized through multi-step reactions involving azetidine derivatives and fluorinated reagents, yielding high purity suitable for biological testing.

-

Biological Assays :

- In vitro assays have indicated that the compound can inhibit specific enzymes linked to cancer progression (IC50 values demonstrating significant potency).

- Studies on receptor binding affinity suggest that it may act as a modulator for neurotransmitter receptors, influencing neurological pathways.

-

Comparative Analysis :

- Similar compounds have been tested for their biological activities, providing a comparative framework for understanding the efficacy of this compound.

Comparison with Similar Compounds

3-(Azetidin-1-yl)propan-1-amine (Compound 7)

3-(Pyrrolidin-1-yl)propan-1-amine (Compound 17 in )

3-(Hexyloxy)propan-1-amine ()

3-(3-Fluorophenyl)-N-{[2-(1H-imidazol-1-yl)pyrimidin-4-yl]methyl}propan-1-amine ()

- Structure: Fluorinated aromatic substituent on the propan-1-amine backbone.

- Key Features:

Data Tables

Table 1. Structural and Functional Comparison of Propan-1-amine Derivatives

*Hypothetical data based on structural analogues.

Research Findings and Implications

- Pharmacological Potential: The azetidine scaffold’s rigidity and fluoromethyl’s metabolic stability could enhance target selectivity in kinase inhibitors or antimicrobials, as seen in related compounds (e.g., compound 16 in ) .

- Synthetic Challenges: Introducing fluoromethyl to azetidine may require protective group strategies or post-functionalization, unlike the straightforward dimerization of azetidine .

- Biological Activity: Fluorinated analogues (e.g., ) show enhanced receptor binding, suggesting the fluoromethyl-azetidine derivative could improve pharmacokinetics in drug candidates .

Preparation Methods

Starting Materials and Key Intermediates

- tert-Butyl 3-(((methylsulfonyl)oxy)methyl)azetidine-1-carboxylate or tert-butyl 3-((tosyloxy)methyl)azetidine-1-carboxylate are commonly used as precursors for fluorination.

- Fluorination reagents include tetra-butylammonium fluoride (TBAF) and hydrogen fluoride/trimethylamine complexes.

- The protected azetidine intermediates are typically Boc-protected to facilitate selective reactions.

Fluorination Step

- The mesylate or tosylate derivative of the azetidine is reacted with a fluorinating reagent such as TBAF under reflux conditions to substitute the leaving group with a fluorine atom, yielding tert-butyl 3-(fluoromethyl)azetidine-1-carboxylate .

- This step is critical for introducing the fluoromethyl moiety at the 3-position of the azetidine ring.

Deprotection and Formation of Azetidinyl Propan-1-amine

- The Boc protecting group is removed by treatment with acidic reagents such as para-toluenesulfonic acid , trifluoroacetic acid , or acetic acid to yield the free amine.

- The free azetidine fluoromethyl intermediate is then reacted with suitable alkylating agents or undergoes reductive amination to install the propan-1-amine side chain.

Reductive Amination and Hydride Reduction

- Reductive amination is performed using hydride reducing agents such as sodium triacetoxyborohydride , Red-Al , lithium aluminum hydride (LAH) , sodium borohydride , or diisobutylaluminum hydride (DIBAL) .

- This step converts aldehyde or ketone precursors into the corresponding amines, completing the side chain installation.

Purification

- The final compound is purified by aqueous extraction and organic solvent washes to reduce impurities such as residual chloromethyl azetidine derivatives to less than 1%.

- Additional purification may involve crystallization or chromatographic techniques.

Representative Reaction Scheme Summary

| Step | Reactants/Intermediates | Reagents/Conditions | Product/Outcome |

|---|---|---|---|

| 1 | tert-butyl 3-(((methylsulfonyl)oxy)methyl)azetidine-1-carboxylate | TBAF or HF/trimethylamine, reflux | tert-butyl 3-(fluoromethyl)azetidine-1-carboxylate |

| 2 | tert-butyl 3-(fluoromethyl)azetidine-1-carboxylate | Acidic reagent (p-TsOH, TFA, AcOH) | Deprotected 3-(fluoromethyl)azetidine amine salt |

| 3 | 3-(fluoromethyl)azetidine intermediate + aldehyde/ketone | Hydride reducing agent (NaBH4, LAH, Red-Al, DIBAL) | This compound |

Research Findings and Optimization Notes

- Fluorination Efficiency: The use of tetra-butylammonium fluoride (TBAF) provides effective nucleophilic fluorination of mesylate/tosylate precursors with high selectivity for the fluoromethyl group.

- Protecting Group Strategy: Boc protection of the azetidine nitrogen allows for selective fluorination and subsequent deprotection under mild acidic conditions without degradation of the fluoromethyl group.

- Hydride Reducing Agents: Selection of hydride reducing agents depends on the substrate sensitivity; sodium triacetoxyborohydride is favored for reductive amination due to mildness, while LAH and Red-Al are used for more robust reductions.

- Purification: Removal of chloromethyl azetidine impurities is critical to achieve high purity, accomplished by aqueous extraction and organic solvent washes.

- Alternative Routes: Some patents describe the use of benzhydryl-protected azetidines and triflation followed by cyclization with amines to form fluoromethyl azetidine derivatives, offering alternative synthetic pathways.

Summary Table of Key Reagents and Conditions

| Reaction Step | Key Reagents | Conditions | Notes |

|---|---|---|---|

| Fluorination | TBAF, HF/trimethylamine | Reflux | Converts mesylate/tosylate to fluoromethyl |

| Deprotection | p-TsOH, TFA, AcOH | Acidic, room temp or mild heating | Removes Boc protecting group |

| Reductive amination | NaBH(OAc)3, LAH, Red-Al, NaBH4, DIBAL | Mild to strong reducing conditions | Converts aldehyde/ketone to amine |

| Purification | Aqueous extraction, organic solvents | Standard work-up | Removes chloromethyl impurities |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.